molecular formula C14H13Cl2N3O4S B5042319 4-CHLORO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE CAS No. 5476-39-1

4-CHLORO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE

Cat. No.: B5042319
CAS No.: 5476-39-1
M. Wt: 390.2 g/mol
InChI Key: GNVNZADYUQNMQX-UHFFFAOYSA-N
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Description

4-CHLORO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, two chlorine atoms, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common route includes the following steps:

    Amination: The conversion of the nitro group to an amine group.

Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric and sulfuric acids, while amination might involve reducing agents like iron and hydrochloric acid. Sulfonation typically involves sulfonyl chlorides and a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as iron and hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products depend on the specific reaction. For example, reduction of the nitro group yields an amine, while substitution of chlorine atoms can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antimicrobial and anticancer research.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular components. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Shares the nitro and chloro groups but lacks the sulfonamide group.

    Sulfanilamide: Contains the sulfonamide group but lacks the nitro and chloro groups.

Uniqueness

4-CHLORO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

4-chloro-N-[2-(2-chloro-4-nitroanilino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O4S/c15-10-1-4-12(5-2-10)24(22,23)18-8-7-17-14-6-3-11(19(20)21)9-13(14)16/h1-6,9,17-18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVNZADYUQNMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385893
Record name 4-Chloro-N-[2-(2-chloro-4-nitroanilino)ethyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5476-39-1
Record name 4-Chloro-N-[2-(2-chloro-4-nitroanilino)ethyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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